1,2,3,4,7,8-Hexachlorodibenzofuran

Toxicology Risk Assessment Dioxin-like Compounds

Accurate dioxin-like compound quantification fails without congener-specific standards. Substituting 1,2,3,4,7,8-HxCDF with another hexachloro isomer introduces 3-10x TEQ error due to divergent WHO-TEF values (0.1 vs 0.03-0.3) and distinct GC retention times. - **Critical application**: EPA Method 1613 isotope dilution HRGC/HRMS; requires this exact isomer for relative response factor (RRF) calibration. - **Quantitative advantage**: Eliminates false compliance violations; supports Yucheng/Yusho exposure back-calculation (human half-life: 2-2.5 years). - **Supply**: Certified reference standard format; immediate shipment for environmental, food safety, and toxicology labs.

Molecular Formula C12H2Cl6O
Molecular Weight 374.9 g/mol
CAS No. 55684-94-1
Cat. No. B10855603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,7,8-Hexachlorodibenzofuran
CAS55684-94-1
Molecular FormulaC12H2Cl6O
Molecular Weight374.9 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl
InChIInChI=1S/C12H2Cl6O/c13-4-1-3-6(2-5(4)14)19-12-7(3)8(15)9(16)10(17)11(12)18/h1-2H
InChIKeyLVYBAQIVPKCOEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,7,8-HxCDF Reference Standard


1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF, CAS 55684-94-1) is a highly chlorinated polychlorinated dibenzofuran (PCDF) congener characterized by hexa-substitution at the lateral 2,3,7,8 positions and peri-4 position [1]. As a dioxin-like compound, it acts as a potent agonist of the aryl hydrocarbon receptor (AhR), eliciting a toxicological profile similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) [2]. Its high relative potency in bioassays [3] and distinct physico-chemical properties, including low water solubility and vapour pressure, differentiate it from other PCDFs [4]. Consequently, 1,2,3,4,7,8-HxCDF is a critical certified reference material in environmental monitoring for the accurate quantification of toxic equivalency (TEQ) in complex matrices .

Workflow Dioxin-like compound (DLC) certified reference standard for GC-HRMS analysis
Method Isotope dilution quantification protocols under EPA Method 1613 frameworks
Model Aryl hydrocarbon receptor (AhR) activation studies and toxicological exposure models

1,2,3,4,7,8-HxCDF Substitution Challenges


Generic substitution of 1,2,3,4,7,8-HxCDF with other hexachlorodibenzofuran isomers (e.g., 1,2,3,6,7,8-HxCDF) or other PCDF congeners (e.g., 2,3,4,7,8-PeCDF) is scientifically invalid due to critical, quantifiable differences in their biological potency, physicochemical behavior, and environmental fate. The specific chlorine substitution pattern on 1,2,3,4,7,8-HxCDF dictates a unique interaction with the AhR, leading to a relative potency (REP) value of 1.0 in human primary lymphocytes [1] compared to TCDD, whereas 2,3,4,7,8-PeCDF has a REP of 1.1 [1] and the assigned WHO-TEF for 1,2,3,6,7,8-HxCDF is also 0.1 [2], but their underlying biological activities differ significantly across species and assays. Furthermore, 1,2,3,4,7,8-HxCDF exhibits a water solubility of 8.25 × 10⁻⁶ mg/L, which is approximately 2 orders of magnitude lower than that of 2,3,4,7,8-PeCDF (2.36 × 10⁻⁴ mg/L) [3], directly impacting its environmental mobility and analytical recovery from aqueous samples. These documented disparities in both toxicological and physical parameters underscore that congener-specific identity is essential for accurate risk assessment, environmental forensics, and regulatory compliance.

TEF Discrepancy Substituting other hexa-CDF isomers distorts TEQ summation due to different WHO toxic equivalency factors, leading to systematic regulatory over or underestimation.
Retention Shift Generic PCDF congeners fail to match the specific chromatographic relative retention time (RRT) window, making reliable isomer identification impossible in EPA 1613 workflows.
PK Mismatch Using other PCDFs invalidates exposure reconstruction models due to significant differences in human elimination half-lives compared to this specific congener.

1,2,3,4,7,8-HxCDF Differentiation Evidence


WHO TEF Distinction from PCDF Congeners

In an in vitro study using primary human peripheral blood lymphocytes, the median human relative effect potency (REP) of 1,2,3,4,7,8-HxCDF was determined to be 1.0 relative to TCDD, whereas 2,3,4,7,8-PeCDF exhibited a slightly higher median REP of 1.1 [1]. This contrasts with the mouse model, where REPs for the same congeners were 0.09 and 0.45, respectively [1]. These data demonstrate that 1,2,3,4,7,8-HxCDF has a higher relative potency in human cells compared to the mouse model, and it is nearly equipotent to TCDD in this human in vitro system, whereas the WHO-TEF value of 0.1 significantly underestimates its activity [1].

WHO TEF Assignment
Head-to-head
0.1 (TEF)
Ranked 10-fold lower than TCDD and 3-fold lower than 2,3,4,7,8-PeCDF.
Reported WHO 2022 consensus values.
Toxicology Risk Assessment Dioxin-like Compounds

In Vivo Dermal Potency Compared to TCDD

Using RLT 2.0 cells, a rainbow trout hepatoma cell line stably transfected with a dioxin-responsive luciferase reporter gene, the relative potency (RP) of 1,2,3,4,7,8-HxCDF was determined to be 0.917 relative to TCDD. This was the highest RP among all dioxin and furan congeners tested, which ranged down to 0.208 for 1,2,3,7,8-pentachlorodibenzofuran [1]. This finding confirms that 1,2,3,4,7,8-HxCDF is a highly potent AhR agonist in fish, with an in vitro potency nearly equivalent to that of TCDD.

In Vivo Dermal Potency
Reported
0.08–0.16 rel. TCDD
Higher than in vitro estimates (0.01), underscoring exposure-model dependency.
Hairless mouse dermal exposure model; 20-week study.
Ecotoxicology In Vitro Bioassay Risk Assessment

Human Elimination Half-Life Comparison

A comparative in vivo study assessed the dermal toxicity and tumor-promoting abilities of TCDD, 2,3,4,7,8-PeCDF, and 1,2,3,4,7,8-HxCDF. Based on dermal toxicity and changes in body and organ weights, the estimated relative toxic potency of 1,2,3,4,7,8-HxCDF was 0.08 to 0.16 times that of TCDD, while 2,3,4,7,8-PeCDF was 0.2 to 0.4 times as toxic [1]. Notably, 1,2,3,4,7,8-HxCDF and 2,3,4,7,8-PeCDF produced a greater incidence and severity of dermatotoxic effects than TCDD [1]. All three compounds were potent promoters of squamous cell papillomas, with no significant difference in incidence or multiplicity between them at the doses tested [1].

Human Elimination Half-Life
Head-to-head
~2.5 years
5- to 6-fold shorter than 2,3,4,7,8-PeCDF, requiring separate biomonitoring quantitation.
Reported Yucheng poisoning cohort data.
Dermatotoxicology Carcinogenicity Chronic Toxicity

Photodegradation Quantum Yield Comparison

The water solubility of 1,2,3,4,7,8-HxCDF at 22.7 °C is 8.25 × 10⁻⁶ mg/L, which is nearly two orders of magnitude lower than that of 2,3,4,7,8-PeCDF (2.36 × 10⁻⁴ mg/L) [1]. This significant difference in aqueous solubility directly impacts the compound's environmental partitioning, bioavailability, and the efficiency of analytical extraction and recovery from water and sediment samples. Furthermore, its vapour pressure is 3.2 × 10⁻⁸ Pa, compared to 3.5 × 10⁻⁷ Pa for 2,3,4,7,8-PeCDF [1], indicating much lower volatility and a greater tendency to remain adsorbed to particulate matter.

Photodegradation Quantum Yield
Reported
6.96±0.23 ×10⁻⁴
Statistically comparable to 1,2,4,7,8-PeCDF, supporting sunlight half-life models.
Aqueous acetonitrile; simulated sunlight λ > 290 nm.
Environmental Fate Analytical Chemistry Sample Preparation

Rainbow Trout Bioassay Relative Potency

A study investigating the anaerobic dechlorination of 1,2,3,4,7,8-HxCDF by a mixed culture containing Dehalococcoides ethenogenes strain 195 identified a specific transformation pathway. The compound was sequentially dechlorinated to 1,3,4,7,8-PeCDF and 1,2,4,7,8-PeCDF, and ultimately to 1,3,7,8-TCDF and 1,2,4,8-TCDF [1]. Critically, no 2,3,7,8-substituted congeners were formed as products, indicating that this microbial pathway results in genuine detoxification rather than conversion to other toxic, laterally substituted compounds [1]. Furthermore, the addition of 1,2,3,4-tetrachlorobenzene (1,2,3,4-TeCB) as a co-substrate enhanced the extent of 1,2,3,4,7,8-HxCDF dechlorination approximately 3-fold compared to using tetrachloroethene (PCE) or no additional substrate [1].

Rainbow Trout Bioassay REP
Head-to-head
0.917 rel. TCDD
9-fold higher than its mammalian WHO-TEF, critical for aquatic exposure assessments.
RTL-W1 cell line; EROD induction bioassay.
Bioremediation Environmental Microbiology Metabolism

GC-HRMS Isomer-Specific Chromatographic Resolution

Under the World Health Organization (WHO) 2005 re-evaluation, 1,2,3,4,7,8-HxCDF was assigned a Toxic Equivalency Factor (TEF) of 0.1 [1]. This value is codified in numerous regulatory frameworks, including the U.S. Code of Federal Regulations (40 CFR Part 63) [2]. This TEF of 0.1 is 10-fold lower than that of TCDD (TEF=1) and 3-fold lower than that of 2,3,4,7,8-PeCDF (TEF=0.3) [1]. While this TEF provides a standardized basis for calculating total toxic equivalents (TEQ) in environmental samples, it is important to note that subsequent research using human primary cells suggests the WHO-TEF may underestimate the congener's actual potency in humans [3].

GC-HRMS Resolution
Reported
Unique RRT (DB-5)
Chromatographically resolved from 1,2,3,6,7,8-HxCDF under EPA 1613 conditions.
Isotope dilution HRGC/HRMS; 60 m DB-5 column.
Risk Assessment Regulatory Compliance Toxic Equivalency

1,2,3,4,7,8-HxCDF Application Scenarios


EPA Method 1613 Isomer Calibration

The primary industrial use of 1,2,3,4,7,8-HxCDF is as a certified reference standard for the calibration and validation of analytical methods used to monitor dioxins and furans in environmental samples (e.g., soil, water, air, and biota) . The unique chromatographic behavior of this congener, often co-eluting with other hexa-isomers on standard 5-type GC columns, necessitates the use of specialized stationary phases like the Rtx®-Dioxin2 column for accurate quantitation [1]. Its inclusion in analytical standards ensures precise congener-specific identification and quantification at ultra-trace levels (pg/g), which is essential for calculating total Toxic Equivalency (TEQ) and demonstrating compliance with regulations such as US EPA Method 1613B and EU Directive 2002/32/EC [REFS-3, REFS-4].

TEQ Summation for Regulatory Compliance

Given its high relative potency in human primary lymphocytes (REP = 1.0) [4], 1,2,3,4,7,8-HxCDF is a valuable research tool for investigating the molecular mechanisms of AhR-mediated toxicity and gene expression in human-relevant systems. Its use in in vitro assays allows researchers to study the congener-specific induction of CYP1A1, CYP1B1, and other AhR-responsive genes, providing data that can refine human health risk assessment models beyond the use of generic TEF values [4]. Furthermore, its effects on receptor binding kinetics, such as those observed for glucocorticoid and EGF receptors [5], make it a key compound for studying the broader cellular impacts of dioxin-like pollutants.

Human Biomonitoring & Exposure Reconstruction

The extremely high relative potency of 1,2,3,4,7,8-HxCDF in the RLT 2.0 rainbow trout cell bioassay (RP = 0.917) [6] establishes it as a critical positive control and calibrant for cell-based reporter gene assays designed to screen for dioxin-like activity in environmental extracts. Its near-maximal response in this system provides a robust benchmark for quantifying the overall AhR-active burden of complex mixtures, offering a rapid and cost-effective complement to instrumental analysis. This application is particularly relevant for ecotoxicological assessments of water and sediment quality.

Fish Bioassay Calibration for Ecological Risk

The specific and quantifiable dechlorination pathway of 1,2,3,4,7,8-HxCDF by Dehalococcoides ethenogenes strain 195, which results in detoxification without the formation of 2,3,7,8-substituted products, makes this congener a model compound for bioremediation research [7]. Studies utilizing 1,2,3,4,7,8-HxCDF can elucidate the microbial mechanisms of reductive dehalogenation and assess the potential for enhanced degradation via co-substrate amendment (e.g., with 1,2,3,4-TeCB) [7]. This application supports the development of in-situ remediation strategies for sites contaminated with dioxin-like compounds.

Application
Selection Property
Validation Focus
EPA 1613 Isomer Calibration
Isomer-Specific Chromatographic Resolution
Confirm RRF and retention time windows
Regulatory TEQ Summation
Congener-Specific WHO-TEF Assignment
Verify accurate toxic equivalency weighting
Human Exposure Reconstruction
Differential Elimination Kinetics (t½ ~2.5 yr)
Correct pharmacokinetic back-calculation models
Ecological Fish Bioassays
Species-Specific REP Calibration
Confirm dose-response relationship in vitro
Environmental Fate Modeling
Phototransformation Quantum Yield
Validate isomer-specific degradation rate constants

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